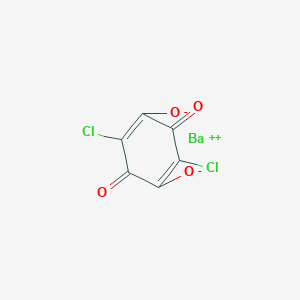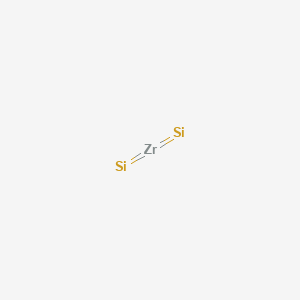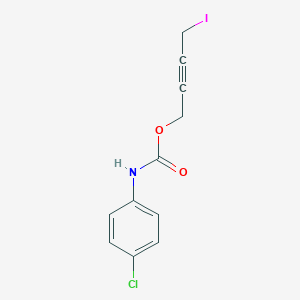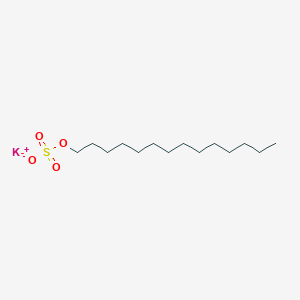
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate, also known as PCP-OBuP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
作用机制
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate binds to the glycine site of the NMDA receptor, which enhances the receptor's activity. This leads to increased synaptic plasticity and improved learning and memory. (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate also has an inhibitory effect on the GABA receptor, which can lead to increased excitability in neurons.
生化和生理效应
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has been shown to improve learning and memory in animal studies. It has also been shown to have anxiolytic and antidepressant effects. However, (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate can also have negative effects on motor coordination and can cause seizures at high doses.
实验室实验的优点和局限性
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has the advantage of being a selective ligand for the glycine site of the NMDA receptor, which allows for more specific studies of the receptor's function. However, (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate can be toxic at high doses and can lead to seizures, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate. One area of study could be the development of new drugs that target the glycine site of the NMDA receptor for the treatment of neurological disorders. Another area of study could be the investigation of the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's. Additionally, further studies could be conducted to determine the optimal dosage and administration of (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate for its potential therapeutic applications.
合成方法
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate can be synthesized by reacting (2,3,4,5,6-pentachlorophenyl)acetic acid with N-BOC-L-serine methyl ester in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting compound can then be deprotected with trifluoroacetic acid to yield (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate.
科学研究应用
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the glycine site of the NMDA receptor, which plays a role in synaptic plasticity and learning and memory. (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has been used to study the function of the NMDA receptor and its role in various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
属性
CAS 编号 |
13673-57-9 |
|---|---|
产品名称 |
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
分子式 |
C17H12Cl5NO5 |
分子量 |
487.5 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H12Cl5NO5/c18-10-11(19)13(21)15(14(22)12(10)20)28-16(25)9(6-24)23-17(26)27-7-8-4-2-1-3-5-8/h1-5,9,24H,6-7H2,(H,23,26)/t9-/m0/s1 |
InChI 键 |
STGDHHOLGRKNEF-VIFPVBQESA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
同义词 |
N-[(Benzyloxy)carbonyl]-L-serine (pentachlorophenyl) ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



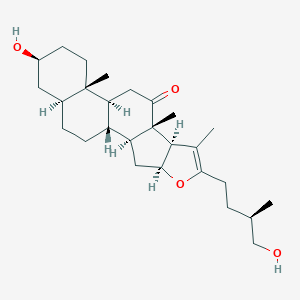
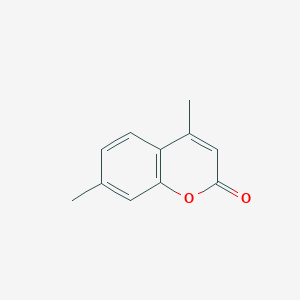
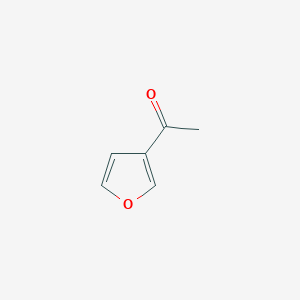
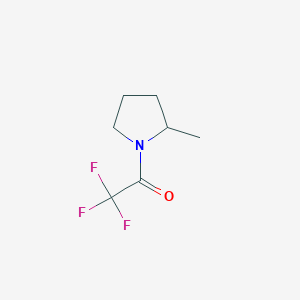

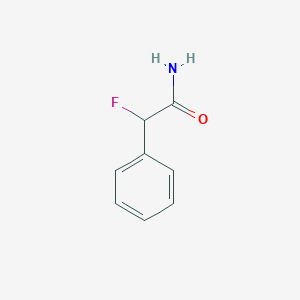
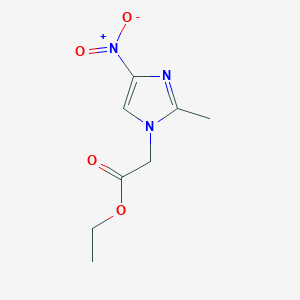
![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)

